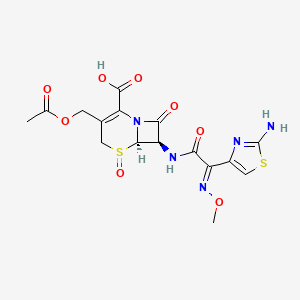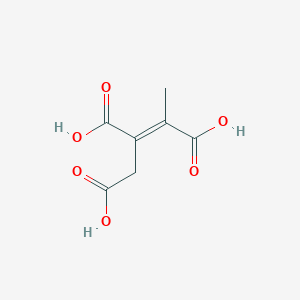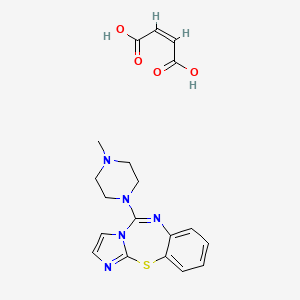
1,2,3,4,9,9-Hexachloro-1,4,4a,5,6,7,8,8a-octahydro-6,7-epoxy-1,4-methanonaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,9,9-Hexachloro-1,4,4a,5,6,7,8,8a-octahydro-6,7-epoxy-1,4-methanonaphthalene is a complex organic compound characterized by its unique tetracyclic structure and multiple chlorine atoms. This compound is notable for its stability and reactivity, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,9,9-Hexachloro-1,4,4a,5,6,7,8,8a-octahydro-6,7-epoxy-1,4-methanonaphthalene typically involves multiple steps, including the formation of the tetracyclic core and subsequent chlorination. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
1,2,3,4,9,9-Hexachloro-1,4,4a,5,6,7,8,8a-octahydro-6,7-epoxy-1,4-methanonaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove chlorine atoms or reduce double bonds.
Substitution: Chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce a variety of functional groups such as hydroxyl or amino groups.
科学的研究の応用
1,2,3,4,9,9-Hexachloro-1,4,4a,5,6,7,8,8a-octahydro-6,7-epoxy-1,4-methanonaphthalene has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2,3,4,9,9-Hexachloro-1,4,4a,5,6,7,8,8a-octahydro-6,7-epoxy-1,4-methanonaphthalene involves its interaction with specific molecular targets and pathways. The compound’s multiple chlorine atoms and tetracyclic structure allow it to bind to various enzymes and receptors, potentially modulating their activity. This can lead to changes in cellular processes and biochemical pathways.
類似化合物との比較
Similar Compounds
- (1S,2R,4R,6S,7S,8S,9R)-7-[tert-butyl(dimethyl)silyl]oxy-2-methyl-5-oxatetracyclo[7.2.1.02,8.04,6]dodec-10-en-3-one
- 3,6-Methanonaphth[2,3-b]oxirene-2,7-diol,1a,2,2a,3,6,6a,7,7a-octahydro-,(1aR,2S,2aR,3R,6S,6aR,7R,7aS)-rel-(9CI)
Uniqueness
What sets 1,2,3,4,9,9-Hexachloro-1,4,4a,5,6,7,8,8a-octahydro-6,7-epoxy-1,4-methanonaphthalene apart from similar compounds is its high degree of chlorination and unique tetracyclic structure
特性
CAS番号 |
61740-46-3 |
|---|---|
分子式 |
C11H8Cl6O |
分子量 |
368.9 g/mol |
IUPAC名 |
(1S,2R,4S,6R,8S,9R)-1,9,10,11,12,12-hexachloro-5-oxatetracyclo[7.2.1.02,8.04,6]dodec-10-ene |
InChI |
InChI=1S/C11H8Cl6O/c12-7-8(13)10(15)4-2-6-5(18-6)1-3(4)9(7,14)11(10,16)17/h3-6H,1-2H2/t3-,4+,5+,6-,9+,10- |
InChIキー |
QVZLFPOSNZQZIZ-MNDOKOEESA-N |
SMILES |
C1C2C(CC3C1O3)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl |
異性体SMILES |
C1[C@@H]2[C@H](C[C@@H]3[C@H]1O3)[C@]4(C(=C([C@@]2(C4(Cl)Cl)Cl)Cl)Cl)Cl |
正規SMILES |
C1C2C(CC3C1O3)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl 3,4',9',10-tetrahydroxy-3'-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-7'-methoxy-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate](/img/structure/B1238348.png)


![5-[[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy]methyl]furan-2-carboxylic acid](/img/structure/B1238353.png)
![N-[[2-(2-(18F)fluoranylethoxy)-5-methoxyphenyl]methyl]-N-(5-fluoro-2-phenoxyphenyl)acetamide](/img/structure/B1238358.png)






